Ethyl 3-(methylamino)propanoate
Overview
Description
Ethyl 3-(methylamino)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Ethyl 3-(methylamino)propanoate has been explored for its potential in cancer treatment. A study synthesized a compound using this compound that showed promising in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Pharmaceutical Synthesis
This chemical is also significant in pharmaceutical synthesis. It's used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The process involves multiple steps where this compound is a key intermediate (Huansheng, 2013).
Chemical Kinetics and Combustion Chemistry
This compound plays a role in the study of chemical kinetics, especially in the context of combustion chemistry. Research has compared the pyrolysis of methyl and ethyl propanoate, which is relevant for understanding the combustion of biofuels (Farooq et al., 2014).
Polymorphism in Pharmaceuticals
Studies have also focused on the polymorphism of compounds related to this compound. These investigations, often using X-ray diffraction and other spectroscopic techniques, are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statement is H319, which indicates that it causes serious eye irritation. The precautionary statements are P305+P351+P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Result of Action
It has been suggested that the compound may have potential anti-cancer activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(methylamino)propanoate . These factors can include pH, temperature, and the presence of other molecules in the environment. The compound is typically stored in an inert atmosphere and under -20°C .
Biochemical Analysis
Biochemical Properties
It is known that esters, the class of compounds to which Ethyl 3-(methylamino)propanoate belongs, are produced by the reaction of acids with alcohols . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It has been suggested that this compound may have anti-cancer activity
Molecular Mechanism
It is known that esters can engage in hydrogen bonding with water molecules, which suggests that this compound may interact with biomolecules through similar mechanisms
Temporal Effects in Laboratory Settings
It is recommended to store this compound in an inert atmosphere, under -20°C to maintain its stability .
Metabolic Pathways
As an ester, it is likely to be involved in ester metabolism, which involves various enzymes and cofactors .
Properties
IUPAC Name |
ethyl 3-(methylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIJMHJTEHBUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337279 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-08-3 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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